2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 387857-19-4
VCID: VC21517909
InChI: InChI=1S/C18H11Cl2NO3/c19-12-6-7-13(14(20)9-12)17(22)10-24-18(23)16-8-5-11-3-1-2-4-15(11)21-16/h1-9H,10H2
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H11Cl2NO3
Molecular Weight: 360.2g/mol

2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate

CAS No.: 387857-19-4

Cat. No.: VC21517909

Molecular Formula: C18H11Cl2NO3

Molecular Weight: 360.2g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate - 387857-19-4

Specification

CAS No. 387857-19-4
Molecular Formula C18H11Cl2NO3
Molecular Weight 360.2g/mol
IUPAC Name [2-(2,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate
Standard InChI InChI=1S/C18H11Cl2NO3/c19-12-6-7-13(14(20)9-12)17(22)10-24-18(23)16-8-5-11-3-1-2-4-15(11)21-16/h1-9H,10H2
Standard InChI Key GHVTYJZVBDWLQR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Properties

Structural Features

2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate comprises a quinoline core with a carboxylate group at position 2, esterified with 2-(2,4-dichlorophenyl)-2-oxoethanol. The compound's structure contains:

  • A quinoline heterocyclic system (C₉H₇N)

  • A carboxylate group (-COOH) at position 2 of the quinoline ring

  • A 2-(2,4-dichlorophenyl)-2-oxoethyl moiety linked through an ester bond

Based on this structure, the compound has a molecular formula of C₁₈H₁₁Cl₂NO₃, with a calculated molecular weight of approximately 360.19 g/mol. The distinctive arrangement of these structural components creates a molecule with potentially unique chemical reactivity and biological interactions.

Physical and Chemical Properties

Table 2.1: Predicted Physicochemical Properties of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate

PropertyPredicted ValueBasis for Prediction
Molecular Weight360.19 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar quinoline derivatives
SolubilityPoorly soluble in water; Soluble in organic solventsBased on lipophilic nature of the structure
LogP~4.5-5.2Estimated based on similar structures
Melting Point~120-160°CEstimated range based on similar quinoline compounds
pKa~3.5-4.5 (carboxylic acid functionality)Estimated based on similar carboxylic acid derivatives

The presence of the dichlorophenyl group contributes to the compound's lipophilicity, while the ester and carbonyl functionalities provide potential hydrogen bond acceptor sites for interaction with biological targets. These physicochemical properties would significantly influence the compound's pharmacokinetic behavior if developed for medicinal applications.

TechniqueExpected Features
¹H NMRAromatic protons (quinoline): 7.5-9.0 ppm
Aromatic protons (dichlorophenyl): 7.0-7.5 ppm
Methylene protons (-CH₂-): 4.5-5.5 ppm
¹³C NMRCarbonyl carbons: 160-175 ppm
Aromatic carbons: 120-150 ppm
Methylene carbon: 45-65 ppm
IRC=O stretching (ester): 1730-1750 cm⁻¹
C=O stretching (ketone): 1680-1710 cm⁻¹
Aromatic C=C stretching: 1450-1600 cm⁻¹
C-O stretching: 1200-1250 cm⁻¹
UV-Visλmax around 260-280 nm (quinoline chromophore)
Additional absorption around 300-320 nm (conjugated system)

These predicted spectroscopic features would be essential for structural confirmation following synthesis and for purity assessment in analytical studies.

Synthesis Methods

Esterification of Quinoline-2-carboxylic Acid

The most direct approach would involve esterification of quinoline-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethanol or the corresponding halide:

  • Reaction of quinoline-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl bromide

  • Use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • Base-catalyzed esterification in the presence of potassium carbonate or another suitable base

Phase-Transfer Catalysis Approach

Drawing from the synthesis described for similar compounds, a phase-transfer catalysis approach could be employed :

  • Reaction of quinoline-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl bromide

  • Use of tetra-n-butylammonium bromide as a phase-transfer catalyst

  • Potassium carbonate as a base in dimethylformamide solvent

  • Purification by column chromatography using silica gel with appropriate solvent systems

The alkylation reaction conditions described for quinoline derivatives in search result could be adapted for this synthesis, where the researchers used liquid-solid phase transfer catalysis in the presence of potassium carbonate and tetra-n-butylammonium bromide as a catalyst .

Reaction Conditions and Optimization

Table 3.1: Proposed Reaction Conditions for Synthesis

ParameterConditionRationale
SolventDimethylformamide or TetrahydrofuranGood solvation of both starting materials
Temperature25-60°CBalance between reaction rate and side product formation
CatalystTetra-n-butylammonium bromideFacilitates phase transfer in heterogeneous reactions
BasePotassium carbonate (2-4 equivalents)Deprotonates carboxylic acid for nucleophilic attack
Reaction Time24-48 hoursAllows for complete conversion
PurificationColumn chromatography (Hexane/Ethyl acetate)Effective separation from side products

The amount of base used in the reaction can significantly influence both yield and product distribution, as observed in similar syntheses where varying the equivalents of potassium carbonate led to different product profiles .

Structural Analysis and Comparison

Comparison with Related Compounds

To better understand the potential properties of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, it is valuable to compare it with structurally related compounds for which data is available.

Table 4.1: Structural Comparison with Related Quinoline Derivatives

CompoundKey Structural DifferencesReference
2-(2,4-dichlorophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate- Carboxylate at position 4 instead of position 2
- Additional phenyl at position 2
2-ethoxy-2-oxoethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate- Different ester group
- Dihydroquinoline core instead of quinoline
- Different substitution pattern
Quinazoline-2,4(1H,3H)-dione derivatives- Different heterocyclic core (quinazoline vs. quinoline)
- Different functional groups

The position of the carboxylate group (position 2 in our compound versus position 4 in related compounds) would likely result in different spatial arrangements, potentially affecting biological activity and receptor interactions .

Structure-Based Molecular Modeling

Based on principles of molecular modeling and structural analysis of similar compounds, several observations can be made about 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate:

  • The quinoline core provides a rigid, planar scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in biological targets

  • The carboxylate ester linkage introduces a degree of rotational freedom, allowing the molecule to adopt multiple conformations

  • The 2,4-dichlorophenyl group adds lipophilicity and potential for halogen bonding interactions

  • The carbonyl groups (both ester and ketone) serve as hydrogen bond acceptors for potential interactions with biological targets

These structural features collectively contribute to the compound's potential for specific molecular recognition and biological activity.

ActivityPotential MechanismStructural Basis
AnticancerTyrosine kinase inhibition (e.g., c-Met, VEGFR-2)Quinoline core and dichlorophenyl moiety may interact with ATP-binding sites
AntimicrobialDNA intercalation or enzyme inhibitionPlanar aromatic system capable of intercalating between DNA base pairs
Anti-inflammatoryCyclooxygenase inhibition or other pathwaysCarboxylate functionality similar to non-steroidal anti-inflammatory drugs
Enzyme inhibitionCompetitive binding to active sitesStructural similarity to known enzyme inhibitors

The search results indicate that quinazoline derivatives with structural similarities to our compound demonstrated significant inhibitory activity against both c-Met and VEGFR-2 tyrosine kinases, with IC₅₀ values in the nanomolar range (0.052–0.084 μM) . This suggests that 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate might exhibit similar enzyme inhibitory activity due to shared structural features.

Structure-Activity Relationships

The biological activity of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate would likely be influenced by specific structural features:

Table 5.2: Structure-Activity Relationship Analysis

Structural FeaturePotential Contribution to ActivityComparison with Related Compounds
Quinoline coreBase scaffold for target recognitionCommon feature in bioactive compounds
Carboxylate at position 2Different binding mode compared to position 4May result in unique activity profile compared to compounds in
2,4-dichlorophenyl groupEnhanced lipophilicity and membrane permeabilitySimilar to substituents in compounds with demonstrated biological activity
Carbonyl group in linkerHydrogen bond acceptorMay form key interactions with target proteins

Research on similar compounds has shown that the position and nature of substituents on the heterocyclic core significantly influence biological activity . The presence of chlorine atoms at the 2,4-positions of the phenyl ring may enhance binding to lipophilic pockets in target proteins, as observed in other bioactive molecules.

Analytical Methods for Characterization

Chromatographic Methods

For purification and analysis of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, the following chromatographic methods would be suitable:

Table 7.1: Chromatographic Methods for Analysis

TechniqueConditionsApplication
High-Performance Liquid ChromatographyC18 column, Methanol/Water or Acetonitrile/Water mobile phasePurity determination, Quantitative analysis
Thin-Layer ChromatographySilica gel, Hexane/Ethyl acetate solvent systemReaction monitoring, Preliminary purity assessment
Gas Chromatography-Mass SpectrometryIf volatilizable or after derivatizationStructural confirmation, Mass spectral analysis

Spectroscopic Methods

Comprehensive characterization would typically involve multiple complementary techniques:

  • Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for structural elucidation

  • Infrared spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Ultraviolet-Visible spectroscopy for chromophore characterization

Based on similar compounds analyzed in search result , the expected ¹H NMR spectrum would show characteristic signals for aromatic protons in the range of 7.0-9.0 ppm, with the methylene protons of the oxoethyl linker appearing as a singlet around 5.0-5.5 ppm .

Future Research Directions

Structure Optimization

Future research on 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate could focus on structural modifications to enhance specific properties:

  • Varying the substitution pattern on the quinoline ring to explore structure-activity relationships

  • Investigating alternative substituents on the phenyl ring beyond the 2,4-dichloro pattern

  • Exploring bioisosteric replacements for key functional groups

  • Modifying the linker between the quinoline and dichlorophenyl moieties

Biological Evaluation Strategy

A comprehensive biological evaluation would involve:

Table 8.1: Proposed Biological Evaluation Strategy

Assay TypeSpecific TestsPurpose
Enzyme Inhibitionc-Met and VEGFR-2 tyrosine kinase assaysDetermine potency against potential targets
Cell-Based AssaysCytotoxicity against cancer cell lines (e.g., HCT-116)
Selectivity testing against normal cell lines
Assess anticancer activity and selectivity
Mechanism of ActionCell cycle analysis
Apoptosis assays
Determine cellular effects
Pharmacokinetic StudiesMetabolic stability
Plasma protein binding
Assess drug-like properties

Synthetic Methodology Development

Optimization of synthetic routes could include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Investigation of catalytic approaches for esterification reactions

  • Exploration of green chemistry principles in the synthesis process

  • Scaling up production for more extensive biological testing

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